Methyl 2-bromo-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-bromo-3-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted by bromine and trifluoromethyl groups, and the carboxyl group is esterified with methanol. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 3-(trifluoromethyl)benzoate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The trifluoromethyl group can undergo oxidation to form carboxylic acids or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of methyl 2-bromo-3-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 2-bromo-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2-bromo-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules and probes for studying biological processes.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-(trifluoromethyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis or reduction, leading to the formation of different products with distinct biological or chemical activities .
Comparison with Similar Compounds
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- Methyl 3-bromo-2-(trifluoromethyl)benzoate
- 3-(Trifluoromethyl)benzyl bromide
Comparison: Methyl 2-bromo-3-(trifluoromethyl)benzoate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
methyl 2-bromo-3-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJPSZMMZSUXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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